molecular formula C18H18N2O4S B2525388 methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate CAS No. 1207022-88-5

methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate

Cat. No.: B2525388
CAS No.: 1207022-88-5
M. Wt: 358.41
InChI Key: AQDJCODTECVZPQ-UHFFFAOYSA-N
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Description

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate is a complex organic compound that features a benzoate ester linked to a thiophene-substituted cyclopropyl group through a carbamoylformamido linkage

Scientific Research Applications

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Future Directions

Given the compound’s complex structure and the potential biological activities of similar compounds , future research could explore its potential applications in various fields, including medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl intermediate, which is then coupled with the benzoate ester. The thiophene ring is introduced through a cyclization reaction, and the final product is obtained by carbamoylation and formamidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Industrial methods also focus on the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(thiophen-2-yl)benzoate: A simpler analog without the cyclopropyl and carbamoylformamido groups.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate is unique due to its combination of structural features, including the thiophene ring, cyclopropyl group, and carbamoylformamido linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[(1-thiophen-2-ylcyclopropyl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-17(23)12-4-6-13(7-5-12)20-16(22)15(21)19-11-18(8-9-18)14-3-2-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDJCODTECVZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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